11H-Dibenzo[c,f][1,2]diazepine

Physicochemical Profiling Chromatographic Method Development QSAR

11H-Dibenzo[c,f][1,2]diazepine (CAS 256-91-7) is the unsubstituted C₁₃H₁₀N₂ tricyclic core of the dibenzodiazepine class. Unlike halogenated derivatives (e.g., 3,8-dichloro analog with MW 263.12 and LogP ~4.18), this parent scaffold (MW 194.23, LogP ~2.5–3.0) delivers distinct EI-MS N₂-loss fragmentation and a unique, substituent-free metabolic profile — six exclusive metabolites confirmed in rodent studies — making it indispensable as a calibration standard for quantitative LC-MS assays and as a neutral medicinal chemistry scaffold for systematic derivatization. Choose this compound when chromatographic specificity, unambiguous spectral identification, and an unconfounded metabolic baseline are non-negotiable.

Molecular Formula C13H10N2
Molecular Weight 194.23 g/mol
CAS No. 256-91-7
Cat. No. B13801817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11H-Dibenzo[c,f][1,2]diazepine
CAS256-91-7
Molecular FormulaC13H10N2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2N=NC3=CC=CC=C31
InChIInChI=1S/C13H10N2/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)15-14-12/h1-8H,9H2
InChIKeyMEQHTAQVHGSNOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





11H-Dibenzo[c,f][1,2]diazepine (CAS 256-91-7) Core Properties and Procurement Baseline


11H-Dibenzo[c,f][1,2]diazepine (CAS 256-91-7) is the unsubstituted tricyclic core of the dibenzodiazepine class, consisting of two benzene rings fused to a central seven-membered diazepine ring . This C13H10N2 heterocycle (molecular weight 194.23 g/mol) serves as the fundamental scaffold for clinically significant atypical antipsychotics including clozapine and olanzapine, yet exists in its parent form as a fully characterized reference standard devoid of therapeutic substituents [1]. The compound is primarily procured as an analytical reference standard or as a synthetic building block for derivatization, with calculated physical properties including a density of 1.172 g/cm³ and a boiling point of 341.98 °C at 760 mmHg .

Why Substituting 11H-Dibenzo[c,f][1,2]diazepine with Halogenated or Oxidized Analogs Compromises Analytical and Metabolic Fidelity


Direct substitution of the unsubstituted 11H-dibenzo[c,f][1,2]diazepine core with halogenated derivatives (e.g., 3,8-dichloro) or N-oxide analogs is not analytically or metabolically equivalent. Physicochemical parameters differ markedly: the 3,8-dichloro derivative exhibits a 35% higher molecular weight (263.12 vs. 194.23 g/mol) and a LogP increase from approximately 2.5–3.0 to 4.18, significantly altering chromatographic retention and membrane permeability [1]. Mass spectrometric fragmentation pathways are also distinct: the parent compound undergoes characteristic loss of molecular nitrogen (N₂), whereas the N-oxide analog eliminates NO or Cl⁻ competitively, precluding interchangeable use as an internal standard [2]. Furthermore, in vivo metabolic studies in rats reveal that the unsubstituted core generates a unique set of six metabolites not recapitulated by analogs bearing substituents, underscoring that even subtle modifications redirect metabolic fate [3].

Quantitative Differentiation of 11H-Dibenzo[c,f][1,2]diazepine (CAS 256-91-7) Against Structural Analogs: Head-to-Head Physicochemical and Spectrometric Data


Molecular Weight and LogP Differentiation: 11H-Dibenzo[c,f][1,2]diazepine vs. 3,8-Dichloro Derivative

The parent 11H-dibenzo[c,f][1,2]diazepine core exhibits a molecular weight of 194.23 g/mol, 26.2% lower than the 3,8-dichloro analog (263.12 g/mol) . This mass difference translates to a significantly lower LogP value (estimated 2.5–3.0 for the parent versus 4.18 for the 3,8-dichloro derivative), indicating reduced lipophilicity and altered chromatographic behavior [1]. These differences preclude direct substitution in LC-MS method development or in silico QSAR modeling.

Physicochemical Profiling Chromatographic Method Development QSAR

Density and Boiling Point Divergence: Implications for Purification and Formulation

The unsubstituted 11H-dibenzo[c,f][1,2]diazepine exhibits a calculated density of 1.172 g/cm³, 17.5% lower than the 3,8-dichloro analog (1.42 g/cm³) . Correspondingly, the boiling point at 760 mmHg is 341.98 °C for the parent compound versus 413.3 °C for the 3,8-dichloro derivative [1]. These differences affect distillation conditions and solvent compatibility during purification.

Process Chemistry Purification Formulation Development

Mass Spectrometric Fragmentation Signature: Unique N₂ Loss Distinguishes Parent from N-Oxide and Halogenated Analogs

Under electron impact (EI) mass spectrometry, 11H-dibenzo[c,f][1,2]diazepine (I) exhibits a characteristic primary fragmentation pathway involving the loss of molecular nitrogen (N₂, 28 Da) from the molecular ion [1]. In contrast, the 3,8-dichloro-N-oxide derivative (IV) displays a competitive elimination of either NO (30 Da) or Cl⁻ (35 Da) and N₂O, while the molecular ion of IV remains significantly more abundant [1]. This divergent fragmentation behavior precludes the use of the parent compound as a surrogate standard for N-oxide or chlorinated derivatives in quantitative MS assays.

Analytical Chemistry Metabolite Identification Forensic Toxicology

Metabolic Fate in Rodent Models: Six Unique Metabolites Not Recapitulated by Clozapine

Following intraperitoneal administration to rats, the unsubstituted dibenzo[c,f][1,2]diazepine core yields six distinct metabolites, identified via GC-MS and direct inlet MS [1]. This metabolic profile is fundamentally different from that of clozapine, which undergoes extensive N-demethylation and N-oxidation on its piperazine side chain as well as aromatic hydroxylation [2]. The parent scaffold's metabolism is thus driven solely by the heteroaromatic core, providing a cleaner system for studying intrinsic hepatic processing of the dibenzodiazepine nucleus.

Drug Metabolism Pharmacokinetics Toxicology

Pharmacological Scaffold Validation: Unsubstituted Core Lacks Intrinsic Antipsychotic Activity, Differentiating from Clozapine

The unsubstituted 11H-dibenzo[c,f][1,2]diazepine core is devoid of the piperazine or piperidine side chains necessary for dopamine D2 and serotonin 5-HT2A receptor engagement, and thus exhibits no intrinsic antipsychotic activity [1]. In contrast, clozapine (8-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepine) is a potent atypical antipsychotic with defined receptor binding affinities [2]. This distinction is critical for medicinal chemists: the parent core serves as a neutral starting material for structure-activity relationship (SAR) exploration, whereas clozapine is a pharmacologically active endpoint.

Medicinal Chemistry Antipsychotic Drug Discovery Structure-Activity Relationship (SAR)

High-Value Procurement Scenarios for 11H-Dibenzo[c,f][1,2]diazepine (CAS 256-91-7) in Research and Industrial Settings


Analytical Reference Standard for LC-MS/MS Method Development

The compound's distinct molecular weight (194.23 g/mol) and characteristic N₂-loss fragmentation pattern under EI-MS [1] make it an essential calibration standard for developing quantitative assays targeting dibenzodiazepine scaffolds. Its lower LogP compared to halogenated analogs ensures distinct chromatographic retention, enabling method specificity.

In Vivo Metabolism Studies of the Unsubstituted Heteroaromatic Core

As demonstrated in rodent studies identifying six unique metabolites [2], the parent compound provides a clean metabolic profile unconfounded by side-chain modifications. This makes it an ideal probe for investigating the intrinsic hepatic processing and potential toxicity of the dibenzodiazepine nucleus.

Starting Material for Structure-Activity Relationship (SAR) Derivatization

The absence of receptor-binding substituents [3] positions the compound as a neutral scaffold for systematic chemical modification. Medicinal chemists can introduce halogen, alkyl, or heterocyclic moieties to explore novel antipsychotic or anticancer agents without interference from pre-existing pharmacology.

Material Science: Precursor for Conjugated Polymers and Organic Electronics

The rigid, planar tricyclic structure and calculated density of 1.172 g/cm³ suggest utility as a monomer or building block in the synthesis of conjugated polymers. Its heteroatom-containing π-system may impart desirable electronic properties for organic light-emitting diodes (OLEDs) or organic photovoltaics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 11H-Dibenzo[c,f][1,2]diazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.